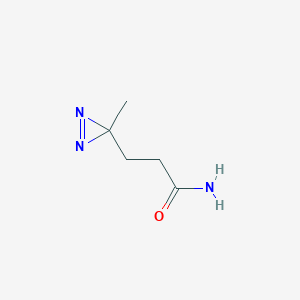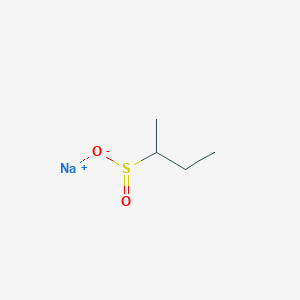
2-methyloct-3-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloct-3-yn-2-amine: is an organic compound with the molecular formula C9H17N It is a member of the amine family, characterized by the presence of an amino group attached to a carbon chain This compound is notable for its unique structure, which includes a triple bond (alkyne) and a branched carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyloct-3-yn-2-amine typically involves the reaction of an appropriate alkyne with an amine. One common method is the alkylation of propargylamine with a suitable alkyl halide under basic conditions. The reaction can be represented as follows:
[ \text{R-C≡C-H} + \text{R’-NH}_2 \rightarrow \text{R-C≡C-NH-R’} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel can be employed to facilitate the reaction under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyloct-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyloct-3-yn-2-amine is used as a building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions, making it valuable in the synthesis of complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-methyloct-3-yn-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylbut-3-yn-2-amine
- 2-Methylhex-3-yn-2-amine
- 2-Methylhept-3-yn-2-amine
Comparison: 2-Methyloct-3-yn-2-amine is unique due to its longer carbon chain, which can influence its physical and chemical properties. Compared to shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of the alkyne group also distinguishes it from other amines, providing unique opportunities for chemical modifications and applications.
Eigenschaften
IUPAC Name |
2-methyloct-3-yn-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-8-9(2,3)10/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDKLDFVKIJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














